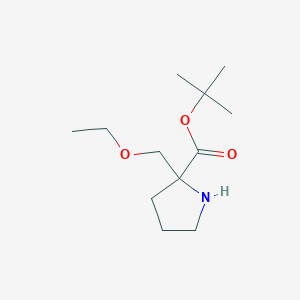

tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate

Description

tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate is a pyrrolidine derivative characterized by a tert-butyl ester group at position 1 and an ethoxymethyl substituent at position 2. The ethoxymethyl group imparts moderate lipophilicity, making it useful in medicinal chemistry as a prodrug or intermediate.

Properties

Molecular Formula |

C12H23NO3 |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

tert-butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C12H23NO3/c1-5-15-9-12(7-6-8-13-12)10(14)16-11(2,3)4/h13H,5-9H2,1-4H3 |

InChI Key |

UMGGEZUDDNBTKY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1(CCCN1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate can be achieved through a multi-step process. One common method involves the reaction of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques ensures efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acetonitrile, elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, organic solvents like tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides, organic solvents, and bases like potassium carbonate.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate is widely used as a building block in organic synthesis. It serves as an intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, providing insights into enzyme function and regulation .

Medicine: It can be used to synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic properties .

Industry: In the chemical industry, this compound is employed in the production of fine chemicals, specialty polymers, and advanced materials. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, modulating enzyme activity and influencing metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on enzymes, leading to changes in enzyme conformation and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Diversity and Functional Groups

Key structural analogs differ in substituents at the pyrrolidine ring, influencing physicochemical properties and applications:

*Molecular weight estimated based on molecular formula.

Key Observations:

- Lipophilicity : Compounds with alkyl chains (e.g., octylphenyl in ) exhibit higher lipophilicity, favoring membrane permeability in drug design.

- Reactivity : Boronic esters (e.g., ) enable Suzuki-Miyaura cross-couplings, while chloromethyl derivatives (e.g., ) serve as alkylating agents.

- Stereochemistry : Stereocenters (e.g., (2R,5S) in ) influence biological activity and synthetic complexity.

Biological Activity

Tert-butyl 2-(ethoxymethyl)pyrrolidine-2-carboxylate (TBEMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of TBEMPC, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBEMPC is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The tert-butyl and ethoxymethyl substituents enhance its lipophilicity and stability, potentially influencing its pharmacokinetic properties.

The biological activity of TBEMPC can be attributed to several mechanisms:

- Receptor Modulation : TBEMPC has been shown to interact with various receptors, potentially modulating their activity. For example, compounds with similar structures have been identified as β3 adrenergic receptor agonists, suggesting a possible pathway for TBEMPC's action in metabolic regulation and energy expenditure .

- Antioxidant Activity : Research indicates that compounds with a pyrrolidine backbone may exhibit antioxidant properties. This is crucial for mitigating oxidative stress in biological systems .

1. Antioxidant Activity

TBEMPC has demonstrated significant antioxidant properties. In vitro studies suggest that it can scavenge free radicals and reduce oxidative stress markers, which may be beneficial in preventing cellular damage associated with various diseases.

2. Anti-inflammatory Effects

Preliminary studies indicate that TBEMPC may possess anti-inflammatory properties. Compounds derived from similar scaffolds have been reported to inhibit inflammatory pathways, suggesting TBEMPC could be effective in managing conditions characterized by chronic inflammation.

3. Neuroprotective Effects

Research on related compounds suggests potential neuroprotective effects, which could be relevant for neurodegenerative diseases. The modulation of neurotransmitter systems by pyrrolidine derivatives supports further investigation into TBEMPC's role in neuroprotection.

Study 1: Antioxidant Properties

A study investigating the antioxidant capacity of TBEMPC found that it significantly reduced levels of reactive oxygen species (ROS) in cultured cells. The compound was compared against standard antioxidants and showed comparable efficacy, indicating its potential use in formulations aimed at reducing oxidative stress.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| TBEMPC | 15 | ROS scavenging |

| Ascorbic Acid | 10 | ROS scavenging |

| Trolox | 12 | ROS scavenging |

Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharides (LPS), TBEMPC administration resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that TBEMPC could be beneficial in treating inflammatory diseases.

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| TBEMPC (50 mg/kg) | 150 | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.